molecular formula C20H20ClN3O2 B4276714 N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-3-(4-METHOXYPHENYL)PROPANAMIDE

N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-3-(4-METHOXYPHENYL)PROPANAMIDE

Cat. No.: B4276714
M. Wt: 369.8 g/mol
InChI Key: GADSQIZOPYLFFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-3-(4-METHOXYPHENYL)PROPANAMIDE is a synthetic organic compound that features a pyrazole ring substituted with a chlorobenzyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-3-(4-METHOXYPHENYL)PROPANAMIDE typically involves multi-step organic reactions. One common route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone.

    Substitution with 4-chlorobenzyl group: The pyrazole ring is then reacted with 4-chlorobenzyl chloride in the presence of a base to introduce the chlorobenzyl group.

    Attachment of the methoxyphenyl group: The final step involves the reaction of the intermediate with 4-methoxyphenylpropanoic acid or its derivatives under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-3-(4-METHOXYPHENYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidative conditions.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of new substituted derivatives.

Scientific Research Applications

N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-3-(4-METHOXYPHENYL)PROPANAMIDE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving pyrazole derivatives.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-3-(4-METHOXYPHENYL)PROPANAMIDE involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The chlorobenzyl and methoxyphenyl groups can enhance binding affinity and specificity to the target molecules, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-3-(4-hydroxyphenyl)propanamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-3-(4-nitrophenyl)propanamide: Contains a nitro group instead of a methoxy group.

Uniqueness

N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-3-(4-METHOXYPHENYL)PROPANAMIDE is unique due to the combination of its substituents, which can confer specific chemical and biological properties

Properties

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2/c1-26-18-9-4-15(5-10-18)6-11-20(25)22-19-12-13-24(23-19)14-16-2-7-17(21)8-3-16/h2-5,7-10,12-13H,6,11,14H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADSQIZOPYLFFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=NN(C=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-3-(4-METHOXYPHENYL)PROPANAMIDE
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N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-3-(4-METHOXYPHENYL)PROPANAMIDE
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N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-3-(4-METHOXYPHENYL)PROPANAMIDE
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N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-3-(4-METHOXYPHENYL)PROPANAMIDE
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N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-3-(4-METHOXYPHENYL)PROPANAMIDE
Reactant of Route 6
N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-3-(4-METHOXYPHENYL)PROPANAMIDE

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